molecular formula C25H23BrN2O3 B14924355 4-bromo-1-(4-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-bromo-1-(4-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B14924355
M. Wt: 479.4 g/mol
InChI Key: GDCBOFQDEVLJQJ-UHFFFAOYSA-N
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Description

4-{[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound that features a pyrazole ring substituted with bromo and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazole ring and subsequent substitution reactions. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C25H23BrN2O3

Molecular Weight

479.4 g/mol

IUPAC Name

4-bromo-3,5-bis(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C25H23BrN2O3/c1-29-20-10-4-17(5-11-20)16-28-25(19-8-14-22(31-3)15-9-19)23(26)24(27-28)18-6-12-21(30-2)13-7-18/h4-15H,16H2,1-3H3

InChI Key

GDCBOFQDEVLJQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)OC)Br)C4=CC=C(C=C4)OC

Origin of Product

United States

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